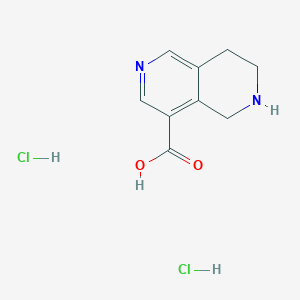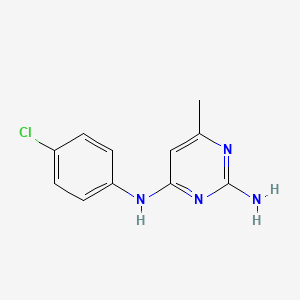
N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as 4-chloro-6-methylpyrimidine-2,4-diamine, is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a building block for the synthesis of various compounds and is also used as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis and evaluation of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives have revealed promising antimicrobial properties . These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Their mode of action likely involves disrupting bacterial lipid biosynthesis or employing additional mechanisms against various bacterial strains.
Anticancer Potential
Cancer remains a significant global health challenge. N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives have been investigated for their anticancer effects. Among these, compounds d6 and d7 stand out as potent inhibitors of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest their potential as candidates for breast cancer therapy.
Drug Resistance Mitigation
Given the rising antimicrobial and anticancer drug resistance, novel molecules are urgently needed. N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine derivatives offer a fresh avenue for combating drug-resistant pathogens and cancer cells. Their unique mode of action may help address existing challenges in treatment .
Phosphorylation Agent
4-Chlorophenyl phosphorodichloridate, a related compound, serves as a phosphorylation agent. It finds applications in various chemical processes, including the modification of biomolecules and drug development .
Antiviral Research
While specific studies on N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine’s antiviral properties are limited, related thiadiazole derivatives have shown antiviral activity . Further exploration in this area could reveal potential applications against viral infections.
Propriétés
IUPAC Name |
4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRKCBMOAYRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine | |
CAS RN |
7752-45-6 |
Source


|
| Record name | N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

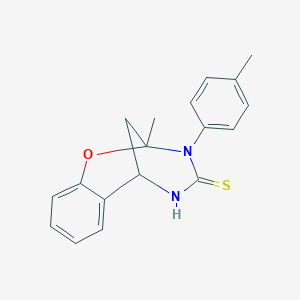
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
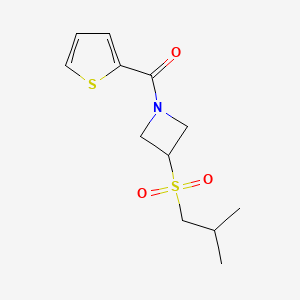

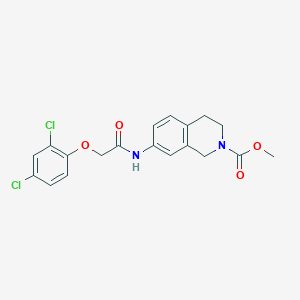

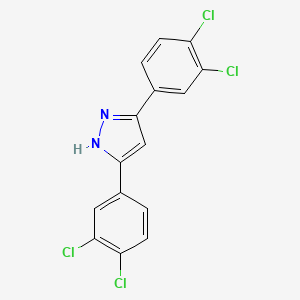
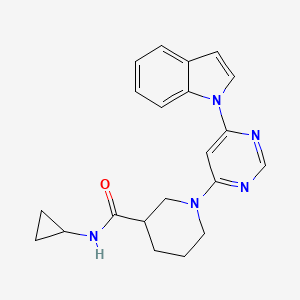
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)

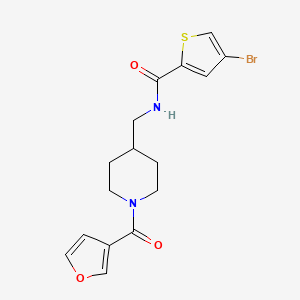
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)
